molecular formula C19H17F3N2O3 B2816353 N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034408-88-1

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2816353
CAS No.: 2034408-88-1
M. Wt: 378.351
InChI Key: PAIBTXMJFVVVNH-UHFFFAOYSA-N
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Description

N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic amide derivative characterized by a central ethanediamide (oxalamide) group bridging two distinct moieties: a 2-hydroxy-2,3-dihydro-1H-indenylmethyl group and a 4-(trifluoromethyl)phenyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins or receptors sensitive to aromatic and hydrogen-bonding motifs .

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)14-5-7-15(8-6-14)24-17(26)16(25)23-11-18(27)9-12-3-1-2-4-13(12)10-18/h1-8,27H,9-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBTXMJFVVVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with analogs sharing key structural elements:

Compound Name Molecular Formula Key Features Pharmacological Target (Inferred)
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (Target) C₁₉H₁₇F₃N₂O₃ Ethanediamide linker; hydroxyindane; trifluoromethylphenyl. TRPV1 antagonists (similar to AMG compounds)
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-pyrrolidinyl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide C₂₄H₂₆F₃N₅O₂ Ethanediamide linker; indole-pyrrolidine hybrid; trifluoromethylphenyl. Immunoproteasome inhibitors
(2E)-N-((2S)-2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(1-piperidinyl)-4-(trifluoromethyl)phenyl)-2-propenamide C₂₄H₂₃F₃N₂O₂ α,β-unsaturated amide linker; hydroxyindane; piperidine-trifluoromethylphenyl. TRPV1 channels (e.g., AMG8563)
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide C₁₆H₁₈N₂O₃ Single carboxamide linker; hydroxyindane; dimethylisoxazole. Immunoproteasome inhibitors

Pharmacological and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP, favoring blood-brain barrier penetration but possibly reducing aqueous solubility. Synthesis: Likely involves oxalyl chloride-mediated coupling of hydroxyindane-methylamine and 4-(trifluoromethyl)aniline derivatives, with protection of the hydroxy group .
  • Comparison with AMG Compounds () :

    • The α,β-unsaturated amide in AMG8563 may confer rigidity and enhanced binding to TRPV1 channels compared to the ethanediamide linker in the target compound. However, the ethanediamide’s symmetry could improve metabolic stability .
  • Immunoproteasome Inhibitors (): Compounds like N-((2-hydroxyindanyl)methyl)-3,5-dimethylisoxazole-4-carboxamide exhibit single amide linkages, which simplify synthesis but may reduce binding avidity compared to the target’s dual amide groups .

Q & A

Basic: What are the key challenges in synthesizing N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide, and how are they addressed methodologically?

Answer:
Synthesis involves multi-step reactions, including:

  • Intermediate preparation : The hydroxy-substituted dihydroindenyl moiety requires stereoselective reduction of indene derivatives (e.g., using NaBH₄/CeCl₃ to preserve chirality) .
  • Amide coupling : Activation of carboxylic acid intermediates (e.g., via EDCI/HOBt) to form the ethanediamide bond, with careful control of stoichiometry to avoid dimerization .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical due to polar hydroxyl and trifluoromethyl groups .
    Common pitfalls include low yields during coupling; optimizing solvent polarity (e.g., DMF for solubility) and reaction time (monitored by TLC) improves efficiency .

Advanced: How can researchers resolve spectral contradictions in characterizing this compound’s stereochemistry?

Answer:

  • NMR challenges : Overlapping signals from the dihydroindenyl and trifluoromethylphenyl groups complicate assignment. Use 2D NMR (HSQC, HMBC) to correlate protons and carbons, particularly for the chiral hydroxy center .
  • X-ray crystallography : Resolve ambiguous configurations by growing single crystals (slow evaporation in MeOH/CH₂Cl₂) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G**) .

Basic: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours, analyzing degradation via HPLC-UV (C18 column, acetonitrile/water gradient) .
  • Thermal stability : Conduct TGA/DSC to determine decomposition temperatures and identify degradation products .
  • Light sensitivity : Expose to UV (254 nm) and visible light, monitoring changes by LC-MS to detect photooxidation .

Advanced: How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?

Answer:

  • Target identification : Use SPR biosensors to screen against kinase or GPCR libraries, focusing on structural analogs (e.g., indole/trifluoromethyl-containing compounds) .
  • Binding assays : Measure IC₅₀ via fluorescence polarization (FP) or ITC to quantify affinity for putative targets .
  • Pathway analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Basic: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 to prevent aggregation .
  • Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for improved bioavailability .

Advanced: How should contradictory biological activity data across studies be reconciled?

Answer:

  • Purity verification : Confirm compound integrity via HPLC-ELSD and LC-HRMS to rule out batch variability .
  • Assay standardization : Validate cell lines (e.g., STR profiling) and control for oxygen tension/pH in cytotoxicity assays .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for covariates like solvent effects .

Basic: What computational tools predict this compound’s ADMET properties?

Answer:

  • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 interactions based on structural fingerprints .
  • Molinspiration : Estimate solubility (LogS) and drug-likeness via topological polar surface area (TPSA) .
  • AutoDock Vina : Dock the compound into homology models of targets (e.g., COX-2) to prioritize experimental validation .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Substituent variation : Synthesize analogs with modified dihydroindenyl (e.g., methyl vs. ethyl) or trifluoromethylphenyl (e.g., chloro vs. fluoro) groups .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to guide design .
  • Proteome profiling : Use KinomeScan to assess off-target kinase binding, refining substituents to minimize cross-reactivity .

Basic: What analytical techniques validate synthetic intermediates during multi-step synthesis?

Answer:

  • LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted starting materials) .
  • FTIR : Monitor carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups to track reaction progress .
  • Elemental analysis : Verify C, H, N content (±0.3% deviation) for critical intermediates .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Answer:

  • Quality control : Implement QbD principles (ICH Q8) for synthesis, including defined critical process parameters (CPPs) .
  • Bioassay normalization : Use internal standards (e.g., staurosporine for cytotoxicity) to calibrate inter-assay variability .
  • Stability-indicating methods : Develop UPLC-PDA methods with forced degradation studies to ensure batch consistency .

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